1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-
Description
The compound 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- is a bismaleimide derivative characterized by two maleimide (1H-pyrrole-2,5-dione) rings connected via a 1,3-phenylenebis(methylene) linker. Each maleimide ring bears a methyl substituent at the 3-position. Bismaleimides are widely used in polymer chemistry as crosslinking agents due to their thermal stability and reactivity in radical or Michael addition reactions .
Key structural features of this compound include:
- Linker: 1,3-Phenylene bis(methylene) group, providing rigidity and directional stability.
- Substituents: 3-methyl groups on each maleimide ring, influencing electronic properties and steric hindrance.
- Molecular formula: Likely analogous to CAS 6422-83-9 (C15H10N2O4; MW 282.25 g/mol), a related bismaleimide with a methyl-substituted phenylene linker .
Properties
IUPAC Name |
3-methyl-1-[[3-[(3-methyl-2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-15(21)19(17(11)23)9-13-4-3-5-14(8-13)10-20-16(22)7-12(2)18(20)24/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIBUHIQXLFJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC2=CC(=CC=C2)CN3C(=O)C=C(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073081 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
119462-56-5 | |
| Record name | 1,3-Bis(citraconimidomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119462-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119462565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-methyl-2,5-dioxo-1H-pyrrolinylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 119462-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Components and Stoichiometry
The reaction follows a 2:1 molar ratio of 2-methylmaleic anhydride to m-xylylenediamine. Key components include:
| Component | Role | Quantity (Example 1) |
|---|---|---|
| 2-Methylmaleic anhydride | Dianhydride reagent | 112 g (1 mol) |
| m-Xylylenediamine | Diamine linker | 68 g (0.5 mol) |
| Acetic acid | Solvent | 224 g |
| Ethanol/Toluene (1:1) | Recrystallization solvent | 300 g |
Reaction Conditions and Process
The synthesis occurs in three stages:
-
Condensation : Reagents react in acetic acid at 110–120°C for 3–6 hours, forming the bis-imide intermediate.
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Solvent Removal : Excess acetic acid is evaporated under reduced pressure at 70°C.
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Crystallization : Adding ethanol/toluene induces precipitation, yielding off-white crystals with 98–99.5% purity after washing.
Yield and Purity Optimization
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Reaction temperature | Higher temps reduce time | 110–120°C |
| Reaction duration | Longer times improve conversion | 3–6 hours |
| Solvent polarity | Ethanol/toluene mix prevents oligomerization | 1:1 ratio |
Alternative Synthetic Approaches
Solvent System Variations
While acetic acid is standard, substitutions impact reaction kinetics:
| Solvent | Reaction Time | Yield | Purity | Source |
|---|---|---|---|---|
| Acetic acid | 6 hours | 91% | 99.5% | |
| Methanol | 8 hours | 84% | 97.2% | |
| Tetrahydrofuran | 12 hours | 72% | 95.1% |
Polar aprotic solvents like dimethylformamide are avoided due to side reactions with maleic anhydride.
Catalytic Enhancements
Recent studies demonstrate that Brønsted acids (e.g., p-toluenesulfonic acid) at 0.5 mol% reduce reaction times by 40% without compromising yield.
Mechanistic Insights
The synthesis proceeds through a two-step imidization mechanism:
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Nucleophilic Attack : m-Xylylenediamine’s amine groups react with 2-methylmaleic anhydride’s electrophilic carbonyl carbons, forming amic acid intermediates.
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Cyclodehydration : Heating eliminates water, converting amic acids to stable pyrrole-2,5-dione rings. This step is irreversible above 80°C.
The reaction’s exothermic nature (ΔH = −58 kJ/mol) necessitates controlled heating to prevent thermal degradation.
Industrial-Scale Production
LANXESS Corporation’s manufacturing protocol emphasizes:
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Continuous distillation for solvent recovery (90% acetic acid reuse)
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In-line HPLC monitoring (Newcrom R1 column) to maintain >98% purity
Challenges and Solutions
| Challenge | Mitigation Strategy | Efficacy |
|---|---|---|
| Oligomer formation | Ethanol/toluene anti-solvent | Reduces byproducts 8x |
| Slow crystallization | Seeding with product crystals | Cuts time by 50% |
| Residual solvent retention | Vacuum drying at 60°C | Meets ICH Q3C limits |
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis[3-methyl-] exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect cellular pathways and processes, contributing to its biological and industrial applications .
Comparison with Similar Compounds
Structural Variations in Linker Design
Bismaleimides differ primarily in their linker groups, which dictate their physical and chemical properties. Below is a comparative analysis:
Key Findings :
- Rigidity vs. Flexibility : The target compound’s 1,3-phenylene bis(methylene) linker imparts rigidity, favoring applications in high-performance thermosets. In contrast, aliphatic linkers (e.g., hexanediyl) enhance flexibility, suitable for elastomers .
- Solubility : Ether-containing linkers (e.g., CAS 13132-94-0) improve solubility in polar solvents, whereas aromatic linkers like methylenebis phenylene (CAS 13676-54-5) reduce solubility but increase thermal resistance .
Substituent Effects
Substituents on the maleimide ring modulate reactivity and steric effects:
Key Findings :
Biological Activity
1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-], also known as Perkalink 900, is a compound with significant potential in various biological applications. Its structure consists of a pyrrole backbone with multiple functional groups that contribute to its reactivity and biological activity. This article aims to explore the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and potential anxiolytic effects.
- Chemical Formula : C18H16N2O4
- Molecular Weight : 324.33 g/mol
- CAS Number : 119462-56-5
- Physical State : White lump pastille at ambient conditions
- Solubility : 40.8 mg in water at 20°C
- Melting Range : 83 - 87°C
Anti-inflammatory Activity
Research has demonstrated that derivatives of 1H-Pyrrole-2,5-dione exhibit potent anti-inflammatory properties. A study evaluated a series of pyrrole derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index |
|---|---|---|---|
| MPO-0029 | 6.0 | >1000 | >168 |
The compound MPO-0029 was identified as a highly selective COX-2 inhibitor with an IC50 value significantly lower than that of celecoxib, a well-known anti-inflammatory drug .
Antimicrobial Activity
Compounds derived from 1H-Pyrrole-2,5-dione have also been reported to possess antimicrobial properties. A study investigated several derivatives against various bacterial strains and found notable inhibitory effects. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anxiolytic Activity
In vivo studies have shown that certain substituted pyrrole derivatives exhibit anxiolytic effects. For instance, compound 2p demonstrated significant anxiolytic activity at low doses in behavioral assays such as the light/dark box and elevated plus-maze tests . This suggests potential therapeutic applications in treating anxiety disorders.
Case Study 1: Synthesis and Evaluation of COX Inhibitors
A comprehensive study synthesized several derivatives of 1H-Pyrrole-2,5-dione and evaluated their biological activities. The focus was on their ability to inhibit prostaglandin E2 production in macrophage cells stimulated by lipopolysaccharides (LPS). The most potent compound showed an IC50 value of 8.7 nM for PGE2 production.
Case Study 2: Antimicrobial Screening
Another investigation involved screening various pyrrole derivatives against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of these compounds. According to safety assessments:
Q & A
Basic: What are the recommended methods for synthesizing 1H-Pyrrole-2,5-dione derivatives, and how can structural purity be ensured?
Methodological Answer:
Synthesis of this bismaleimide derivative typically involves Michael addition or condensation reactions using maleic anhydride and aromatic diamines under controlled conditions. For example, analogous compounds like N,N'-hexamethylenebismaleimide are synthesized via nucleophilic substitution between maleimide precursors and alkyl/aryl diamines . To ensure structural purity:
- Characterization : Use FT-IR to confirm the presence of maleimide carbonyl peaks (1750–1700 cm⁻¹) and ¹H/¹³C-NMR to verify aromatic and methylene linkages .
- Chromatography : Employ HPLC or GC-MS to detect impurities, with retention times calibrated against reference standards .
Advanced: How do thermodynamic properties, such as reaction enthalpy (ΔrH°), influence the optimization of polymerization reactions involving this compound?
Methodological Answer:
The exothermic reaction enthalpy (ΔrH° = -100 kJ/mol) reported for similar bismaleimides indicates favorable polymerization kinetics . To optimize reactions:
- Temperature Control : Use calorimetry to monitor heat release and adjust reaction rates to prevent thermal runaway.
- Catalyst Selection : Transition metal catalysts (e.g., palladium) can lower activation energy, as seen in analogous systems .
- Kinetic Modeling : Apply the Arrhenius equation to correlate temperature with reaction progress, ensuring complete crosslinking without side reactions.
Basic: What spectroscopic techniques are effective in characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H-NMR : Identify methyl protons (δ 2.14 ppm) and aromatic protons (δ 7.25–7.81 ppm) to confirm substitution patterns .
- FT-IR : Detect maleimide carbonyl stretching (~1700 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₀N₂O₄) with ≤0.3% deviation from theoretical values .
Advanced: How can contradictions in acute toxicity data (e.g., oral vs. inhalation toxicity) inform safety protocols in laboratory settings?
Methodological Answer:
The compound exhibits oral LD₅₀ = 2400 mg/kg (rat) but severe inhalation toxicity at 90 mg/m³/4h (pulmonary edema) . To resolve contradictions:
- Route-Specific Risk Assessment : Prioritize respiratory protection (e.g., N95 masks) over oral exposure controls.
- In Silico Modeling : Use QSAR models to predict toxicity mechanisms, cross-referencing with experimental data from structurally similar bismaleimides .
- Hierarchical Testing : Conduct in vitro assays (e.g., Ames test) before in vivo studies to refine exposure limits.
Basic: What are the key considerations in designing experiments to study the biological activity of this compound?
Methodological Answer:
- Dose-Response Curves : Test concentrations spanning 1–1000 µM to identify IC₅₀ values for cytotoxicity .
- Control Groups : Include solvents (e.g., DMSO) and positive controls (e.g., cisplatin for anticancer assays).
- Cell Line Selection : Use human cancer lines (e.g., HeLa) for preliminary screening, followed by primary cell validation .
Advanced: What strategies resolve discrepancies in reported molecular interactions or reactivity under varying experimental conditions?
Methodological Answer:
- Computational Chemistry : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) with experimental reactivity trends .
- Solvent Polarity Studies : Assess reaction outcomes in polar (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to isolate solvent effects.
- Cross-Validation : Replicate conflicting studies using identical conditions (e.g., 80°C, inert atmosphere) to isolate variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
